molecular formula C6H15O3P B15296568 Ethyl (3-hydroxypropyl)(methyl)phosphinate CAS No. 1832665-04-9

Ethyl (3-hydroxypropyl)(methyl)phosphinate

Cat. No.: B15296568
CAS No.: 1832665-04-9
M. Wt: 166.16 g/mol
InChI Key: KAVNDGGGOZDKMI-UHFFFAOYSA-N
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Description

Ethyl (3-hydroxypropyl)(methyl)phosphinate is an organophosphorus compound that contains a phosphinate group Phosphinates are derivatives of phosphinic acids and are characterized by the presence of a phosphorus atom bonded to two oxygen atoms, one of which is also bonded to an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-hydroxypropyl)(methyl)phosphinate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and an appropriate organic halide, such as bromo-3,5-dimethoxybenzene . The reaction typically proceeds under mild conditions and yields the desired phosphinate ester in good yield. Another method involves the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) followed by alkylation with various electrophiles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-hydroxypropyl)(methyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinate oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphinate oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl (3-hydroxypropyl)(methyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phosphinate group mimics the transition state of enzyme-catalyzed reactions, making it an effective inhibitor .

Comparison with Similar Compounds

Similar Compounds

    Phosphonates: Similar to phosphinates but contain a phosphorus atom bonded to three oxygen atoms.

    Phosphates: Contain a phosphorus atom bonded to four oxygen atoms.

    Phosphine oxides: Contain a phosphorus atom bonded to one oxygen atom and three organic groups.

Uniqueness

Ethyl (3-hydroxypropyl)(methyl)phosphinate is unique due to its specific structure, which allows it to act as a versatile reagent in various chemical reactions. Its ability to mimic the transition state of enzyme-catalyzed reactions makes it a valuable tool in drug design and enzyme inhibition studies .

Properties

CAS No.

1832665-04-9

Molecular Formula

C6H15O3P

Molecular Weight

166.16 g/mol

IUPAC Name

3-[ethoxy(methyl)phosphoryl]propan-1-ol

InChI

InChI=1S/C6H15O3P/c1-3-9-10(2,8)6-4-5-7/h7H,3-6H2,1-2H3

InChI Key

KAVNDGGGOZDKMI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)CCCO

Origin of Product

United States

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